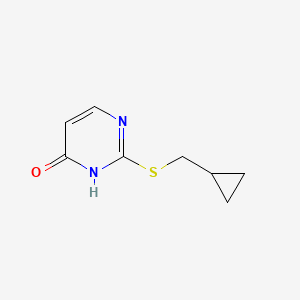
2-((Cyclopropylmethyl)thio)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which could include “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol”, has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
While specific molecular structure analysis for “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol” was not found, it is known that pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Chemical Reactions Analysis
The methods of synthesis of such heterocyclic systems like “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol” are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase (CDK) Inhibitors
Compounds structurally related to 2-((Cyclopropylmethyl)thio)pyrimidin-4-ol have been explored as potent inhibitors of cyclin-dependent kinases, particularly CDK2. These inhibitors are designed to exhibit antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition, which are crucial for cell cycle regulation and have implications for cancer therapy (Wang et al., 2004).
Antifolates and Antitumor Agents
Another avenue of research involves the synthesis of antifolate compounds, which act as dihydrofolate reductase (DHFR) inhibitors. These compounds, including variations of pyrimidin-4-ol derivatives, show significant antitumor activity by inhibiting DHFR, an enzyme critical in the folate pathway and thus affecting DNA synthesis and cell replication. Some derivatives demonstrate potent inhibitory effects on tumor cell growth, highlighting their potential as antitumor agents (Gangjee et al., 2007).
DNA Repair Enzyme Modulators
Research on pyrimidine derivatives also extends to their role in modulating enzymes involved in DNA repair, such as DNA photolyase. Photolyases repair DNA damage induced by ultraviolet (UV) light, specifically cyclobutane pyrimidine dimers, utilizing visible light energy. Compounds with pyrimidin-4-ol structural motifs could potentially influence these repair mechanisms, although direct applications of 2-((Cyclopropylmethyl)thio)pyrimidin-4-ol in this area require further exploration (Sancar, 1994).
Nucleoside Analogues and Antiviral Agents
The chemical versatility of pyrimidin-4-ol derivatives facilitates their conversion into nucleoside analogues, serving as potential antiviral agents. For instance, the efficient desulfurization of 2-thiopyrimidine nucleosides to their corresponding 4-pyrimidinone analogues highlights the chemical transformations possible with these compounds, which could be leveraged to design novel antiviral therapies (Sochacka & Frątczak, 2004).
Direcciones Futuras
While specific future directions for “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol” were not found, the rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . This could potentially include “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol”.
Propiedades
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-7-3-4-9-8(10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKASEZEQXMTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclopropylmethyl)thio)pyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

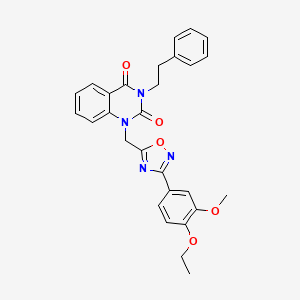
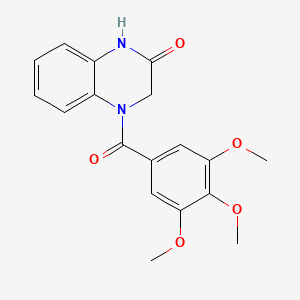
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2834319.png)

![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2834324.png)

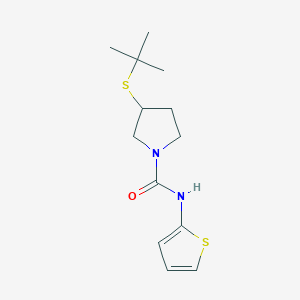
![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)

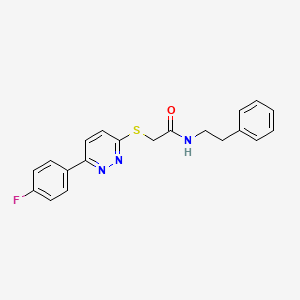
![8-(Mesitylsulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2834332.png)
![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)
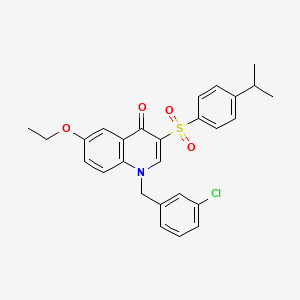
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)